- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
Cas no 955365-80-7 (Adavosertib)

Adavosertib structure
Nombre del producto:Adavosertib
Número CAS:955365-80-7
MF:C27H32N8O2
Megavatios:500.595384597778
MDL:MFCD17215200
CID:828420
PubChem ID:24856436
Adavosertib Propiedades químicas y físicas
Nombre e identificación
-
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- MK-1775
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
- 2-ALLYL-1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-...
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- AZD-1775
- MK 1775
- MK-1775 (MK 1775, MK1775)
- MK-1775, AZD1775
- AZD1775
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)phenylamino)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- Adavosertib
- MK1775
- AZD 1775
- K2T6HJX3I3
- 1-[6-(2-
- Adavosertib MK-1775
- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-Allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- WEE 1-1
- NSC754352
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
- ADAVOSERTIB [INN]
- 1,2-DIHYDRO-1-(6-(1-HYDROXY-1-METHYLETHYL)-2-PYRIDINYL)-6-((4-(4-METHYL-1-PIPERAZINYL)PHENYL)AMINO)-2-(2-PROPEN-1-YL)-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE
- HMS3654H20
- 1-[6-(2-Hydroxypropan-2-Yl)pyridin-2-Yl]-6-{[4-(4-Methylpiperazin-1-Yl)phenyl]amino}-2-(Prop-2-En-1-Yl)-1,2-Dihydro-3h-Pyrazolo[3,4-D]pyrimidin-3-One
- AKOS024259153
- BCP9000937
- NS00072864
- C27H32N8O2
- NSC-754352
- 2-allyl-1-(6-(2-hydroxy-2-propanyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-1,2-dihydro-3H-pyrazolo(3,4-d)pyrimidin-3-one
- 1-(6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL)-6-(4-(4-METHYLPIPERAZIN-1-YL)ANILINO)-2-(PROP-2-EN-1-YL)-1,2-DIHYDRO-3H-PYRAZOLO(3,4-D)PYRIMIDIN-3-ONE
- HMS3744I13
- HY-10993
- GTPL7702
- BRD-K54256913-001-08-7
- NSC800793
- MK-1775(AZD-1775,Adavosertib)
- SY258875
- BRD-K54256913-001-01-2
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)pyrazolo[3,4-d]pyrimidin-3-one
- 1075739-30-8
- 8X7
- UNII-K2T6HJX3I3
- s1525
- Adavosertib; MK-1775; MK 1775
- 2-Allyl-1-[6-(1-hydroxy-1-methyl-ethyl)-pyridin-2-yl]-6-[4-(4-methyl-piperazin-1-yl)-phenylamino]-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one
- ADAVOSERTIB [WHO-DD]
- SB16663
- BDBM50240826
- BCP01928
- Adavosertib (USAN)
- Q27074716
- SCHEMBL1504444
- 2-Allyl-1-[6-(2-hydroxy-2-propyl)-2-pyridyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrazolo[3,4-d]pyrimidin-3(2H)-one
- D11361
- DTXCID60164359
- NCGC00263183-01
- Z2037279728
- AS-17001
- MK-1775 (AZD-1775)
- 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(4-(4-methylpiperazin-1-yl)anilino)-2-prop-2-enylpyrazolo(3,4-d)pyrimidin-3-one
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- ADAVOSERTIB [USAN]
- Kinome_2656
- MK-1775 (WEE-1)
- Adavosertib; MK-1775
- 955365-80-7 (anhydrous) 1277170-60-1 (hydrate)
- CS-0105
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo(3,4-d)pyrimidin-3(2H)-one
- MLS006011025
- CHEMBL1976040
- NCGC00263183-09
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-2-(2-propen-1-yl)-
- SW218122-2
- NCGC00263183-10
- CCG-264905
- AC-28416
- NSC-800793
- Adavosertib (MK-1775)
- SMR004702820
- CHEBI:91414
- MFCD17215200
- HMS3295K03
- EX-A331
- 3H-Pyrazolo(3,4-d)pyrimidin-3-one, 1,2-dihydro-1-(6-(1-hydroxy-1-methylethyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-2-(2-propen-1-yl)-
- DTXSID30241868
- adavosertibum
- BM161385
- 955365-80-7
- 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo(3,4-d)pyrimidin-3-one
- DB11740
-
- MDL: MFCD17215200
- Renchi: 1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
- Clave inchi: BKWJAKQVGHWELA-UHFFFAOYSA-N
- Sonrisas: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(NC1C=CC(N3CCN(C)CC3)=CC=1)N=2
Atributos calculados
- Calidad precisa: 500.264822g/mol
- Carga superficial: 0
- XLogP3: 3.1
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Cuenta de enlace giratorio: 7
- Masa isotópica única: 500.264822g/mol
- Masa isotópica única: 500.264822g/mol
- Superficie del Polo topológico: 101Ų
- Recuento de átomos pesados: 37
- Complejidad: 795
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.292
- Punto de fusión: No data available
- Punto de ebullición: 723.8±70.0 °C at 760 mmHg
- Punto de inflamación: 391.5±35.7 °C
- PSA: 104.34000
- Logp: 2.96190
Adavosertib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Adavosertib PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D372382-500mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955365-80-7 | 98% | 500mg |
$725 | 2024-05-24 | |
TRC | M424975-10 mg |
MK 1775 |
955365-80-7 | 10mg |
80.00 | 2021-07-27 | ||
eNovation Chemicals LLC | D572857-100MG |
MK-1775 |
955365-80-7 | 95% | 100mg |
$115 | 2024-07-21 | |
Ambeed | A399066-250mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955365-80-7 | 98% | 250mg |
$110.0 | 2025-02-19 | |
MedChemExpress | HY-10993-10mM*1 mL in DMSO |
Adavosertib |
955365-80-7 | 99.97% | 10mM*1 mL in DMSO |
¥771 | 2024-04-15 | |
abcr | AB450653-1g |
Adavosertib; . |
955365-80-7 | 1g |
€807.00 | 2025-02-22 | ||
LKT Labs | M4102-1 mg |
MK-1775 |
955365-80-7 | ≥98% | 1mg |
$68.10 | 2023-07-10 | |
Ambeed | A399066-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955365-80-7 | 98% | 1g |
$297.0 | 2025-02-19 | |
MedChemExpress | HY-10993-10mM*1mLinDMSO |
Adavosertib |
955365-80-7 | 99.97% | 10mM*1mLinDMSO |
¥771 | 2022-02-25 | |
eNovation Chemicals LLC | D372382-100mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955365-80-7 | 98% | 100mg |
$425 | 2024-05-24 |
Adavosertib Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt
1.2 Reagents: Diisopropylethylamine ; 18 h, rt
1.2 Reagents: Diisopropylethylamine ; 18 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 1 h, 60 °C
Referencia
- Preparation method of Wee1 protein kinase inhibitor adavosertib and its application in treatment of solid tumor, China, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant ConditionsJournal of Organic Chemistry, 2022, 87(4), 2111-2119,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt
1.2 Reagents: Diisopropylethylamine ; 18 h, rt
1.2 Reagents: Diisopropylethylamine ; 18 h, rt
Referencia
- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 30 min, rt
1.2 Reagents: Diisopropylethylamine ; overnight, rt
1.2 Reagents: Diisopropylethylamine ; overnight, rt
Referencia
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 18 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 18 h, rt
Referencia
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Toluene ; 20 min, rt
1.2 Reagents: Diisopropylethylamine ; overnight, rt
1.2 Reagents: Diisopropylethylamine ; overnight, rt
Referencia
- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Crystalline forms of dihydropyrazolopyrimidinone, United States, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Compositions and methods for treating cancer, United States, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Wee 1 kinase inhibitors and methods of making and using the same, World Intellectual Property Organization, , ,
Adavosertib Raw materials
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
- 6-Amino-1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 4-(4-methylpiperazin-1-yl)aniline
- Piperazine, 1-(4-chlorophenyl)-4-methyl-
Adavosertib Preparation Products
Adavosertib Literatura relevante
-
Cyril Ronco,Anthony R. Martin,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 295
-
Guan-Jun Yang,Hai-Jing Zhong,Chung-Nga Ko,Suk-Yu Wong,Kasipandi Vellaisamy,Min Ye,Dik-Lung Ma,Chung-Hang Leung Chem. Commun. 2018 54 2463
-
Kun Peng,Yue Zheng,Wei Xia,Zong-Wan Mao Chem. Soc. Rev. 2023 52 2790
955365-80-7 (Adavosertib) Productos relacionados
- 955369-56-9(2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)
- 629650-53-9(3-Pyridinecarboxamide,N-(1-acetyl-2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-)
- 629650-46-0(3-Pyridinecarboxamide,2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-N-(1,2,3,4-tetrahydro-4,4-dimethyl-7-isoquinolinyl)-)
- 955365-80-7(Adavosertib)
- 150064-16-7(1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione,6-methyl-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-)
- 164071-35-6(Pyrido[3,4-d]pyridazine-1,4-dione,2,3-dihydro-3,7-dimethyl-2-[3-(4-phenyl-1-piperazinyl)propyl]-5-(1-piperidinyl)-)
- 104966-57-6(3H-Pyrazolo[3,4-d]pyrimidin-3-one,1,2-dihydro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]-)
- 629650-49-3(3-Pyridinecarboxamide,2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-N-(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)-)
- 955368-90-8(2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)
- 629650-85-7(3-Pyridinecarboxamide,N-[3-[[(dimethylamino)acetyl]amino]-4-(1,1-dimethylethyl)phenyl]-2-[[[2-(methylamino)-4-pyrimidinyl]methyl]amino]-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955365-80-7)Adavosertib

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):267.0/936.0
atkchemica
(CAS:955365-80-7)Adavosertib

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe